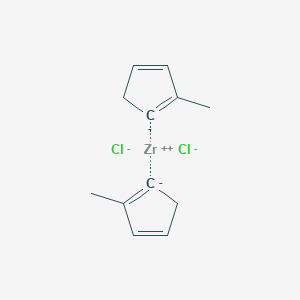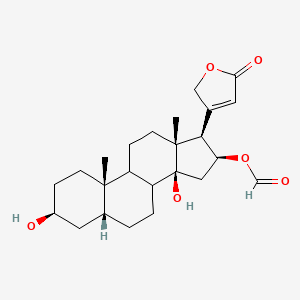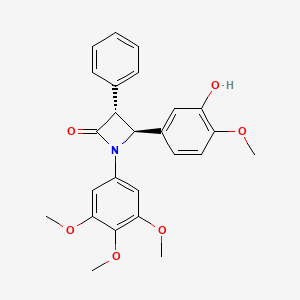
(3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is a complex organic molecule that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often studied for their potential pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common method is the Staudinger synthesis, which involves the cycloaddition of an imine with a ketene. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of such complex molecules may involve advanced techniques such as flow chemistry and automated synthesis. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Conditions involving nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone may yield an alcohol.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, azetidinones are studied for their potential as enzyme inhibitors. They can interact with various biological targets, making them useful in drug discovery.
Medicine
In medicine, compounds similar to (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry
In industry, such compounds can be used in the development of new materials and as catalysts in chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
相似化合物的比较
Similar Compounds
Penicillin: Another well-known azetidinone with antibiotic properties.
Cephalosporins: A class of antibiotics structurally related to penicillin.
Carbapenems: Broad-spectrum antibiotics with a similar core structure.
Uniqueness
What sets (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one apart is its specific substitution pattern and stereochemistry, which may confer unique biological activities and chemical reactivity.
Conclusion
The compound this compound is a fascinating molecule with potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in scientific research.
属性
分子式 |
C25H25NO6 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
(3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H25NO6/c1-29-19-11-10-16(12-18(19)27)23-22(15-8-6-5-7-9-15)25(28)26(23)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14,22-23,27H,1-4H3/t22-,23-/m1/s1 |
InChI 键 |
UKXDXZLFLKMLGW-DHIUTWEWSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)O |
规范 SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B14759523.png)
![2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14759534.png)

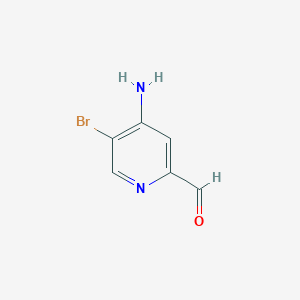
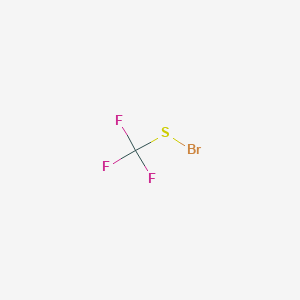

![2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)

![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)

